molecular formula C8H6N2O3 B13101671 2-(Hydroxymethyl)-5-nitrobenzonitrile

2-(Hydroxymethyl)-5-nitrobenzonitrile

Cat. No.: B13101671
M. Wt: 178.14 g/mol
InChI Key: MTNPEINDRHSRGM-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-nitrobenzonitrile is an organic compound characterized by the presence of a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a benzene ring with a nitrile group (-CN)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-nitrobenzonitrile typically involves the nitration of 2-(Hydroxymethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-5-nitrobenzonitrile

    Reduction: 2-(Hydroxymethyl)-5-aminobenzonitrile

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-(Hydroxymethyl)-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-nitrobenzonitrile and its derivatives depends on the specific application and target. In general, the compound may interact with biological molecules through hydrogen bonding, electrostatic interactions, and covalent modifications. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the hydroxymethyl group can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzonitrile: Lacks the hydroxymethyl group, limiting its versatility in synthetic applications.

    2-(Hydroxymethyl)-5-aminobenzonitrile:

Uniqueness

2-(Hydroxymethyl)-5-nitrobenzonitrile is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-(hydroxymethyl)-5-nitrobenzonitrile

InChI

InChI=1S/C8H6N2O3/c9-4-7-3-8(10(12)13)2-1-6(7)5-11/h1-3,11H,5H2

InChI Key

MTNPEINDRHSRGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)CO

Origin of Product

United States

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